Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))-
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Overview
Description
Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))-: is a chemical compound known for its surfactant properties. It is derived from sorbitan and oleic acid, and it is often used in various industrial and scientific applications due to its emulsifying and stabilizing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- typically involves the esterification of sorbitan with oleic acid. The reaction is usually carried out under controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where sorbitan and oleic acid are combined in the presence of catalysts. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various reagents, including halides and acids, can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Saturated derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
Chemistry: In chemistry, Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- is used as a surfactant and emulsifier in various reactions and formulations. It helps in stabilizing emulsions and dispersions .
Biology: In biological research, this compound is used in the formulation of various biological assays and experiments. Its emulsifying properties help in the preparation of stable solutions and suspensions .
Medicine: In the medical field, Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- is used in the formulation of pharmaceuticals, particularly in the preparation of creams, ointments, and other topical applications .
Industry: Industrially, this compound is used in the production of cosmetics, food products, and other consumer goods.
Mechanism of Action
The mechanism of action of Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. The molecular targets include the interfaces between oil and water phases, where it aligns itself to reduce interfacial tension .
Comparison with Similar Compounds
Sorbitan monostearate: Similar in structure but derived from stearic acid.
Sorbitan tristearate: Contains three stearic acid molecules.
Sorbitan monooleate: Similar but lacks the hydroxyl group on the oleic acid.
Uniqueness: Sorbitan, mono(12-hydroxy-9-octadecenoate), (R-(Z))- is unique due to the presence of the hydroxyl group on the oleic acid, which imparts additional functionality and reactivity compared to other sorbitan esters .
Properties
CAS No. |
71872-98-5 |
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Molecular Formula |
C24H44O7 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
[(1R)-1-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C24H44O7/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(28)31-21(17-25)24-23(29)20(27)18-30-24/h9,12,19-21,23-27,29H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20+,21-,23-,24?/m1/s1 |
InChI Key |
IAMCQGNFXAISIW-PFPWCKASSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)O[C@H](CO)C1[C@@H]([C@H](CO1)O)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O)O |
Origin of Product |
United States |
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